12-Bromododecanoic Acid

Surface Chemistry Self-Assembled Monolayers Scanning Tunneling Microscopy

Researchers studying fatty acid-protein interactions need structurally defined ligands for reproducible crystallography and surface science. 12-Bromododecanoic acid (CAS 73367-80-3) meets this requirement: • Bromine atom enables anomalous phasing (validated in PDB 1BSO at 2.23 Å resolution) • Predictable 'up-and-down' twin packing on graphite for controlled SAM architecture • Dual carboxylic acid/bromide functionality supports click chemistry derivatization Supplied at ≥97% purity with full QC documentation. Ships ambient; bulk quantities available.

Molecular Formula C12H23BrO2
Molecular Weight 279.21 g/mol
CAS No. 73367-80-3
Cat. No. B1204433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Bromododecanoic Acid
CAS73367-80-3
Synonyms12-bromododecanoic acid
12-bromolauric acid
Molecular FormulaC12H23BrO2
Molecular Weight279.21 g/mol
Structural Identifiers
SMILESC(CCCCCC(=O)O)CCCCCBr
InChIInChI=1S/C12H23BrO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11H2,(H,14,15)
InChIKeyYYKBWYBUCFHYPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Bromododecanoic Acid (CAS 73367-80-3): A Terminal ω-Bromo Fatty Acid for Lipid Research and Surface Functionalization


12-Bromododecanoic acid (12-BDDA, CAS 73367-80-3) is a ω-bromo fatty acid derived from lauric acid, characterized by a terminal bromine atom at the 12-position of a 12-carbon aliphatic chain [1]. It serves as a halogenated analog of lauric acid and a homolog in the ω-bromoalkanoic acid series, enabling its use as a model ligand for protein-lipid interaction studies, a precursor for click chemistry, and a building block for self-assembled monolayers (SAMs) . Its dual functionality—a carboxylic acid head group and a primary alkyl bromide tail—facilitates selective derivatization and surface immobilization strategies .

12-Bromododecanoic Acid (73367-80-3): Why Chain Length and Substitution Position Determine Utility in Self-Assembly and Bioactivity


Substitution of 12-bromododecanoic acid with other ω-bromoalkanoic acids or unsubstituted fatty acids is not functionally equivalent due to chain-length-dependent molecular packing and specific biological activities. Scanning tunneling microscopy (STM) studies reveal a pronounced odd-even chain length effect on the self-assembly of ω-bromoalkanoic acids on graphite: 12-bromododecanoic acid (C12) forms an 'up-and-down' twin structure, whereas 11-bromoundecanoic acid (C11) adopts a 'staircase' packing motif, demonstrating that even a single methylene unit difference alters monolayer morphology [1]. In biological contexts, the C12 ω-bromo fatty acid exhibits specific antiviral activity (HIV EC50 = 38 µM) and serves as a key intermediate for clickable myristic acid probes, roles that cannot be fulfilled by shorter-chain (e.g., 10-bromodecanoic acid) or α-substituted isomers [2].

Quantitative Differentiation Evidence for 12-Bromododecanoic Acid (73367-80-3) Against Structural Analogs


Odd-Even Chain Length Effect in Self-Assembled Monolayers on Graphite

Direct STM imaging demonstrates that 12-bromododecanoic acid (C12) and 11-bromoundecanoic acid (C11) exhibit distinct monolayer packing architectures on highly oriented pyrolytic graphite (HOPG). The C12 acid forms an alternating 'up-and-down' twin structure, while the C11 acid assembles into a 'staircase' pattern [1]. This structural divergence directly impacts surface functionalization strategies.

Surface Chemistry Self-Assembled Monolayers Scanning Tunneling Microscopy

HIV-1 Replication Inhibition in CEM-SS T Cells

12-Bromododecanoic acid exhibits specific antiviral activity, inhibiting HIV-1 replication in CEM-SS T cells with an EC50 of 38 µM [1]. This potency is comparable to other myristic acid analogs evaluated in the same study, where the most active compounds (e.g., 12-azidododecanoic acid) showed EC50 values ranging from 8.1 to 35.7 µM [1].

Antiviral Research HIV Fatty Acid Analogs

Reduction Yield for Isotopically Labeled Lauric Acid Synthesis

12-Bromododecanoic acid undergoes efficient reduction to lauric acid, enabling the preparation of isotopically labeled analogs. In a direct experimental comparison, reduction with NaB2H4 proceeded with 78% yield, while reduction with NaB3H4 gave 87% yield .

Isotope Labeling Metabolic Tracer Synthesis Radiolabeling

Role as Precursor in Antimicrobial Chlorosphaerolactylate B Synthesis

12-Bromododecanoic acid serves as the exclusive starting material for the three-step synthesis of Chlorosphaerolactylate B, a cyanobacterial halometabolite. The synthesis yielded 0.5 g of the final product, which demonstrated antimicrobial and antibiofilm activity with an MIC of 256 mg/L and an MBIC of 74 mg/L against S. aureus [1].

Antimicrobial Synthesis Natural Product Chemistry Cyanobacterial Metabolites

X-Ray Crystallography Binding Mode in Bovine β-Lactoglobulin

The X-ray crystal structure of bovine β-lactoglobulin complexed with 12-bromododecanoic acid has been solved at 2.23 Å resolution, revealing that the ligand binds inside the hydrophobic calyx of the protein [1]. This structure provides a high-resolution model for fatty acid-protein interactions that cannot be obtained with unsubstituted lauric acid due to the lack of electron-dense atoms for phase determination.

Structural Biology Lipid-Protein Interactions X-Ray Crystallography

Chain-Length-Dependent Conformational Differences in Adsorbed Monolayers

Atomically resolved STM images demonstrate that the carboxyl group conformations differ between 12-bromododecanoic acid and 2-bromohexadecanoic acid when adsorbed at the liquid-solid interface [1]. While 12-bromododecanoic acid adopts a specific orientation dictated by its terminal ω-bromo substitution, the α-bromo isomer (2-bromohexadecanoic acid) exhibits a distinctly different carboxyl group geometry on graphite.

Surface Science Molecular Conformation STM

High-Value Application Scenarios for 12-Bromododecanoic Acid (CAS 73367-80-3) Based on Differentiated Evidence


Surface Patterning via Odd-Even Chain Length Engineering

Researchers designing self-assembled monolayers (SAMs) on graphite for molecular electronics or sensor applications should select 12-bromododecanoic acid when an alternating 'up-and-down' twin packing motif is required. STM evidence demonstrates that the C12 ω-bromo acid yields this specific architecture, whereas C11 forms a staircase pattern [1]. This predictable chain-length-dependent morphology enables precise control over surface functional group presentation and spacing.

Crystallographic Phasing of Fatty Acid-Binding Proteins

Structural biologists determining the binding mode of medium-chain fatty acids to proteins should procure 12-bromododecanoic acid as a model ligand. The bromine atom provides strong anomalous scattering for phasing, and the C12 chain length matches that of lauric acid, a physiologically relevant fatty acid. The published 2.23 Å structure of the bovine β-lactoglobulin complex (PDB 1BSO) validates this approach [2].

Synthesis of Clickable Myristic Acid Probes for Protein Lipidation Studies

Chemical biologists investigating N-myristoylation should use 12-bromododecanoic acid as a precursor for generating clickable myristic acid derivatives [3]. The terminal bromine undergoes nucleophilic substitution with azide to yield 12-azidododecanoic acid, a bioorthogonal handle that can be incorporated into proteins by N-myristoyltransferase and subsequently detected via click chemistry.

Isotopic Labeling of Lauric Acid for Metabolic Tracing

Investigators requiring deuterium- or tritium-labeled lauric acid for metabolic flux analysis or autoradiography can achieve high radiochemical yields by reducing 12-bromododecanoic acid with NaB2H4 or NaB3H4. The protocol yields 78-87% conversion and produces specifically ω-labeled fatty acids suitable for tracking fatty acid oxidation in cardiac or hepatic tissues .

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